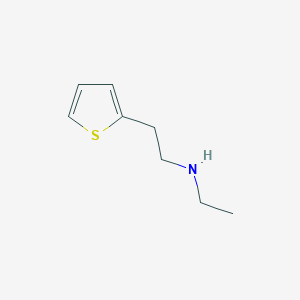
2-(チオフェン-2-イル)エチルエチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl[2-(thiophen-2-yl)ethyl]amine, also known as 2-Thiopheneethylamine, is an aromatic amine with the molecular formula C6H9NS. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is a colorless to yellow liquid that is sensitive to air and light .
科学的研究の応用
Ethyl[2-(thiophen-2-yl)ethyl]amine has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the functionalization of multiwall carbon nanotubes (MWCNT) and in the synthesis of pyrimidine derivatives.
作用機序
Target of Action
Ethyl[2-(thiophen-2-yl)ethyl]amine is an aromatic amine
Mode of Action
It’s known to undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This suggests that it may interact with its targets through a similar condensation mechanism, leading to changes in the targets’ structure and function.
Biochemical Pathways
It’s used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . Pyrimidines are crucial components of nucleic acids, suggesting that this compound may influence nucleic acid synthesis and related biochemical pathways.
Pharmacokinetics
Its physical properties such as boiling point (200-201 °c/750 mmhg), density (1087 g/mL at 25 °C), and solubility in DMSO and methanol can influence its bioavailability and pharmacokinetics.
Result of Action
Its use in the synthesis of pyrimidine derivatives suggests that it may influence cellular processes involving these compounds, such as DNA replication and RNA transcription.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl[2-(thiophen-2-yl)ethyl]amine. For instance, its properties are unstable, requiring protection with nitrogen gas . Additionally, it’s sensitive to air , indicating that exposure to oxygen and other atmospheric components may affect its stability and activity.
生化学分析
Biochemical Properties
Ethyl[2-(thiophen-2-yl)ethyl]amine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . This suggests that it can interact with enzymes and other biomolecules in biochemical reactions. The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known to undergo microwave-induced condensation with iminodiacetic acid , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not mentioned in the available literature.
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for Ethyl[2-(thiophen-2-yl)ethyl]amine involves the following steps :
Reaction of N,N-Dimethylformamide (DMF) with Thiophene: This step produces 2-thiophenecarbaldehyde.
Reaction with Isopropyl Chloroacetate: This step yields 2-thiopheneacetaldehyde.
Reaction with Hydroxylamine Hydrochloride: This step forms 2-thiopheneacetaldehyde oxime.
Reduction: The final step reduces the oxime to produce 2-thiopheneethylamine.
Industrial Production Methods
Industrial production methods for Ethyl[2-(thiophen-2-yl)ethyl]amine typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
Ethyl[2-(thiophen-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
類似化合物との比較
Ethyl[2-(thiophen-2-yl)ethyl]amine can be compared with other similar compounds, such as :
2-Thiophenemethylamine: Similar structure but with a methyl group instead of an ethyl group.
2-(Ethylthio)ethylamine: Contains an ethylthio group instead of a thiophene ring.
1-Thiophen-2-yl-ethylamine: Similar structure but with a different substitution pattern on the thiophene ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of Ethyl[2-(thiophen-2-yl)ethyl]amine.
特性
IUPAC Name |
N-ethyl-2-thiophen-2-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-2-9-6-5-8-4-3-7-10-8/h3-4,7,9H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVAHTDYBPNNCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














